molecular formula C12H11BrF3NO2 B1404186 (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone CAS No. 1073494-25-3

(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone

Cat. No.: B1404186
CAS No.: 1073494-25-3
M. Wt: 338.12 g/mol
InChI Key: ZAXXFAXGBVNGPB-UHFFFAOYSA-N
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Description

(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone is a chemical compound that features a bromine atom, a trifluoromethyl group, and a morpholine ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-trifluoromethylbenzaldehyde and morpholine.

    Reaction Conditions: The aldehyde group of 4-bromo-3-trifluoromethylbenzaldehyde is reacted with morpholine under acidic or basic conditions to form the corresponding imine.

    Reduction: The imine is then reduced to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as the use of specific catalysts, controlled temperatures, and pressures to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and catalysts such as palladium or copper.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.

    Coupling Reactions: Boronic acids and palladium catalysts are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its use in the development of advanced materials with unique properties.

    Biological Studies: It is used in biological research to study its effects on various biological pathways and targets.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and morpholine ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-fluorobenzaldehyde: Similar in structure but lacks the trifluoromethyl group and morpholine ring.

    4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one: Contains a pyrrolidinone ring instead of a morpholine ring.

    4-Bromo-3-(3-trifluoromethylphenyl)pyridine: Features a pyridine ring instead of a morpholine ring.

Uniqueness

(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone is unique due to the presence of both the trifluoromethyl group and the morpholine ring, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[4-bromo-3-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NO2/c13-10-2-1-8(7-9(10)12(14,15)16)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXXFAXGBVNGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of EXAMPLE 144B (8.3 g) was added water (75 mL) and H2SO4 (25 mL). The mixture was stirred at 0° C. while NaNO2 (3.13 g) in water (30 mL) was added. After stirring for 1 hour, the mixture was added to CuBr (5.45 g) in 48% HBr (200 mL). This mixture was stirred at 60° C. for 3 hours, cooled to room temperature, and partitioned between water and ethyl acetate. The organic layer was washed with aqueous Na2CO3 and dried (Na2SO4), filtered and concentrated.
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
3.13 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
CuBr
Quantity
5.45 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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